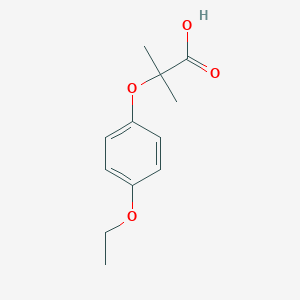

2-(4-Ethoxyphenoxy)-2-methylpropanoic acid

Description

BenchChem offers high-quality 2-(4-Ethoxyphenoxy)-2-methylpropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Ethoxyphenoxy)-2-methylpropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-ethoxyphenoxy)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-4-15-9-5-7-10(8-6-9)16-12(2,3)11(13)14/h5-8H,4H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMDXPDNFJCQRSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)OC(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90407120 | |

| Record name | 2-(4-ethoxyphenoxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154548-95-5 | |

| Record name | 2-(4-ethoxyphenoxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(4-Ethoxyphenoxy)-2-methylpropanoic Acid

Introduction

2-(4-Ethoxyphenoxy)-2-methylpropanoic acid, a compound of significant interest in medicinal chemistry, serves as a key intermediate in the synthesis of various pharmaceuticals. Its structural motif, featuring a phenoxy-isobutyric acid core, is a crucial pharmacophore in fibrate drugs, which are a class of amphipathic carboxylic acids used for treating hypercholesterolemia and hypertriglyceridemia. This guide provides a comprehensive overview of a primary synthetic pathway to this molecule, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process considerations for researchers and professionals in drug development.

The synthesis of 2-(4-ethoxyphenoxy)-2-methylpropanoic acid is a multi-step process that elegantly combines classical organic reactions to build the target molecule from readily available starting materials. The core of this synthesis relies on two fundamental transformations: the Williamson ether synthesis to construct the ether linkage and the haloform reaction to generate the carboxylic acid moiety. Understanding the nuances of these reactions is paramount to achieving a high yield and purity of the final product.

Primary Synthetic Pathway: A Two-Step Approach

The most common and industrially scalable synthesis of 2-(4-ethoxyphenoxy)-2-methylpropanoic acid proceeds through a two-step sequence starting from 4-ethoxyphenol. This pathway is favored for its efficiency and the relatively low cost of the starting materials.

The overall transformation can be visualized as follows:

Caption: Key stages of the Friedel-Crafts Acylation.

Step 2: Haloform Reaction

The second and final step is the conversion of the methyl ketone, 1-(4-ethoxyphenyl)ethan-1-one, into the desired carboxylic acid, 2-(4-ethoxyphenoxy)-2-methylpropanoic acid. The haloform reaction is a well-established method for this transformation. [1][2][3][4][5]This reaction works specifically on methyl ketones or compounds that can be oxidized to methyl ketones. [2] The reaction proceeds by treating the methyl ketone with a halogen (chlorine, bromine, or iodine) in the presence of a strong base, such as sodium hydroxide. [2][3]The methyl group is exhaustively halogenated to form a trihalomethyl group, which is a good leaving group. Subsequent nucleophilic attack by hydroxide on the carbonyl carbon leads to the cleavage of the carbon-carbon bond, yielding a carboxylate and a haloform (chloroform, bromoform, or iodoform). [4][5]An acidic workup then protonates the carboxylate to give the final carboxylic acid product.

Reaction Mechanism: Haloform Reaction

The mechanism involves three key stages:

-

Enolate Formation and α-Halogenation: The base abstracts an acidic α-proton from the methyl ketone to form an enolate, which then attacks the halogen. This process is repeated three times to form a trihalomethyl ketone.

-

Nucleophilic Acyl Substitution: A hydroxide ion attacks the carbonyl carbon of the trihalomethyl ketone.

-

Cleavage and Proton Transfer: The tetrahedral intermediate collapses, expelling the trihalomethyl anion as a leaving group. An acid-base reaction between the resulting carboxylic acid and the trihalomethyl anion gives the carboxylate and the haloform. Subsequent acidification yields the final product.

Caption: Mechanistic steps of the Haloform Reaction.

Experimental Protocols

Synthesis of 1-(4-Ethoxyphenyl)ethan-1-one (Friedel-Crafts Acylation)

Materials:

-

Phenetole (ethoxybenzene)

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice bath

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, suspend anhydrous aluminum chloride (1.1 eq) in anhydrous dichloromethane under a nitrogen atmosphere.

-

Cool the suspension in an ice bath to 0 °C.

-

Add phenetole (1.0 eq) to the cooled suspension with stirring.

-

Add acetyl chloride (1.05 eq) dropwise via the addition funnel over 30 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 1-(4-ethoxyphenyl)ethan-1-one by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water).

Synthesis of 2-(4-Ethoxyphenoxy)-2-methylpropanoic Acid (Haloform Reaction)

Materials:

-

1-(4-Ethoxyphenyl)ethan-1-one

-

Sodium hydroxide (NaOH)

-

Bromine (Br₂) or Sodium hypobromite (NaOBr) solution

-

Dioxane or Tetrahydrofuran (THF)

-

Sulfuric acid (H₂SO₄), concentrated

-

Sodium bisulfite (NaHSO₃) solution

-

Diethyl ether

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Prepare a solution of sodium hydroxide (4 eq) in water and cool it in an ice bath to 0-5 °C.

-

In a separate flask, dissolve 1-(4-ethoxyphenyl)ethan-1-one (1 eq) in dioxane or THF.

-

Slowly add the ketone solution to the cold sodium hydroxide solution with vigorous stirring.

-

To this mixture, add bromine (3.3 eq) dropwise, keeping the temperature below 10 °C. Alternatively, a freshly prepared solution of sodium hypobromite can be used.

-

After the addition is complete, continue stirring at room temperature for 3-4 hours. The formation of a bromoform precipitate may be observed.

-

Quench the excess bromine by adding a saturated solution of sodium bisulfite until the reddish-brown color disappears.

-

Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove the bromoform and any unreacted starting material.

-

Carefully acidify the aqueous layer with concentrated sulfuric acid to a pH of approximately 1-2, while cooling in an ice bath. A white precipitate of the carboxylic acid should form.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., toluene or ethanol/water) to obtain pure 2-(4-ethoxyphenoxy)-2-methylpropanoic acid.

Data Summary

| Step | Reaction | Key Reagents | Typical Yield | Reaction Time | Temperature |

| 1 | Friedel-Crafts Acylation | Phenetole, Acetyl Chloride, AlCl₃ | 70-85% | 3-4 hours | 0 °C to RT |

| 2 | Haloform Reaction | 1-(4-Ethoxyphenyl)ethan-1-one, Br₂, NaOH | 60-75% | 3-4 hours | 0 °C to RT |

Conclusion

The synthesis of 2-(4-ethoxyphenoxy)-2-methylpropanoic acid via the Friedel-Crafts acylation followed by the haloform reaction represents a robust and scalable pathway. This guide has provided a detailed technical overview of this process, from the underlying chemical principles to practical, step-by-step experimental protocols. By understanding the causality behind experimental choices and adhering to the self-validating nature of these well-established reactions, researchers can confidently and efficiently produce this valuable chemical intermediate. The provided methodologies, when executed with precision, will yield a high-purity product suitable for further applications in drug discovery and development.

References

-

SciELO. Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions. Available from: [Link]

-

National Institutes of Health. 200 Years of The Haloform Reaction: Methods and Applications - PMC. Available from: [Link]

-

OrgoSolver. Haloform Reaction: Carboxylic Acid Formation from Methyl Ketones (X₂/NaOH; then H₃O⁺). Available from: [Link]

-

sathee jee. Chemistry Haloform Reaction Mechanism. Available from: [Link]

-

Master Organic Chemistry. Haloform Reaction of Methyl Ketones. Available from: [Link]

-

JoVE. Video: Multiple Halogenation of Methyl Ketones: Haloform Reaction. Available from: [Link]

- Google Patents. US8445715B2 - Method of synthesizing fenofibrate.

-

National Institutes of Health. A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate - PMC. Available from: [Link]

- Google Patents. Method for preparing fenofibric acid by using inorganic alkali as catalyst.

-

LookChem. 2-(4-Ethoxyphenoxy)-2-methylpropanoic acid. Available from: [Link]

-

PrepChem.com. Synthesis of ethyl 2-(4-hydroxyphenoxy)propionate. Available from: [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]

-

Wikipedia. Williamson ether synthesis. Available from: [Link]

Sources

- 1. 200 Years of The Haloform Reaction: Methods and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. orgosolver.com [orgosolver.com]

- 3. SATHEE: Chemistry Haloform Reaction Mechanism [satheejee.iitk.ac.in]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Video: Multiple Halogenation of Methyl Ketones: Haloform Reaction [jove.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Ethoxyphenoxy)-2-methylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Ethoxyphenoxy)-2-methylpropanoic acid, a notable member of the phenoxypropanoic acid class, holds significance in various scientific domains. Its structural similarity to fibrate drugs, a class of amphipathic carboxylic acids used for treating dyslipidemia, positions it as a compound of interest in medicinal chemistry and drug development. Furthermore, its identification as a metabolite of the insecticide etofenprox underscores its relevance in environmental science and toxicology.[1][2] This guide provides a comprehensive overview of its physicochemical properties, synthesis, analytical methodologies, and biological context, offering a valuable resource for professionals in related fields.

Chemical Identity and Structure

-

IUPAC Name: 2-(4-ethoxyphenyl)-2-methylpropanoic acid[2]

-

CAS Number: 86521-64-4[2]

-

Molecular Formula: C₁₂H₁₆O₃[2]

-

Molecular Weight: 208.25 g/mol [2]

-

Chemical Structure:

Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in both chemical and biological systems. These parameters influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Table 1: Key Physicochemical Properties of 2-(4-Ethoxyphenoxy)-2-methylpropanoic acid

| Property | Value | Source/Method |

| Molecular Weight | 208.25 g/mol | PubChem[2] |

| Boiling Point | 350.7°C at 760 mmHg | LookChem (Experimental)[3] |

| Flash Point | 131.1°C | LookChem (Experimental)[3] |

| Density | 1.131 g/cm³ | LookChem (Experimental)[3] |

| XLogP3 | 2.7 | PubChem (Computed)[2] |

| pKa | ~4.5 (Predicted) | Based on similar carboxylic acids |

| Aqueous Solubility | Low (Predicted) | Inferred from LogP and structure |

| Hydrogen Bond Donors | 1 | PubChem (Computed)[2] |

| Hydrogen Bond Acceptors | 4 | PubChem (Computed)[2] |

| Rotatable Bonds | 5 | PubChem (Computed)[2] |

| Topological Polar Surface Area | 46.5 Ų | PubChem (Computed)[2] |

Expert Insights:

-

The XLogP3 value of 2.7 suggests that 2-(4-Ethoxyphenoxy)-2-methylpropanoic acid is a moderately lipophilic compound. This property is crucial for its ability to cross biological membranes, a key consideration in drug design.

-

The predicted pKa of approximately 4.5 is characteristic of a carboxylic acid. This indicates that at physiological pH (around 7.4), the compound will exist predominantly in its anionic (carboxylate) form. This ionization state significantly impacts its solubility, protein binding, and interaction with biological targets.

-

The low predicted aqueous solubility is a direct consequence of its lipophilic nature and crystalline structure. Formulation strategies, such as salt formation or the use of co-solvents, may be necessary for its application in aqueous-based systems.

Synthesis and Manufacturing

Proposed Synthetic Pathway

A logical synthetic route would involve the reaction of 4-ethoxyphenol with a 2-bromo-2-methylpropanoic acid derivative.

Sources

2-(4-Ethoxyphenoxy)-2-methylpropanoic acid mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of 2-(4-Ethoxyphenoxy)-2-methylpropanoic Acid

Abstract

2-(4-Ethoxyphenoxy)-2-methylpropanoic acid is a pharmacologically active compound belonging to the fibrate class of drugs, which are primarily utilized for the management of dyslipidemia. Its therapeutic effects, particularly the significant reduction of plasma triglycerides and elevation of high-density lipoprotein (HDL) cholesterol, are mediated through a well-defined molecular mechanism. This technical guide elucidates the core mechanism of action, centered on the compound's role as a potent agonist for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). We will explore the ligand-induced activation of this nuclear receptor, the subsequent cascade of transcriptional regulation of target genes, and the integrated physiological consequences on lipid and lipoprotein metabolism. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's mode of action, grounded in authoritative scientific evidence.

Introduction to 2-(4-Ethoxyphenoxy)-2-methylpropanoic Acid and the Fibrate Class

2-(4-Ethoxyphenoxy)-2-methylpropanoic acid is a representative member of the fibrate drug class, a group of amphipathic carboxylic acids. Fibrates have been a cornerstone in the treatment of hypertriglyceridemia for several decades.[1] Their primary clinical utility lies in correcting lipid profiles characterized by high levels of triglycerides (TGs) and low levels of high-density lipoprotein cholesterol (HDL-C).[2] The molecular structure, featuring a phenoxy-2-methylpropanoic acid moiety, is characteristic of this class and is crucial for its biological activity.[3] The fundamental action of these compounds is not based on direct enzyme inhibition but rather on the modulation of gene expression, a sophisticated mechanism that allows for a broad and sustained impact on metabolic pathways.[4][5]

The Core Molecular Target: Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

The pharmacological effects of 2-(4-Ethoxyphenoxy)-2-methylpropanoic acid are mediated through its interaction with a specific transcription factor known as Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[4] PPARα is a ligand-activated nuclear receptor protein that plays a master regulatory role in lipid and glucose metabolism, energy homeostasis, and inflammation.[1][6][7] It is highly expressed in tissues with high rates of fatty acid catabolism, such as the liver, heart, muscle, and kidneys.[8]

PPARα, along with its isoforms PPARγ and PPARβ/δ, acts as a sensor for endogenous fatty acids and their derivatives.[6][9] Under conditions of energy deprivation, such as fasting, naturally occurring fatty acids bind to and activate PPARα, which in turn orchestrates a genetic response to promote the uptake, utilization, and breakdown of fatty acids to generate energy.[6] Fibrates like 2-(4-Ethoxyphenoxy)-2-methylpropanoic acid function as synthetic ligands that mimic these endogenous activators, thereby hijacking this natural metabolic regulatory system for therapeutic benefit.[1][6]

The Central Mechanism: Ligand-Induced Transcriptional Regulation

The mechanism of action unfolds through a precise sequence of molecular events that translates the binding of the drug to its receptor into a change in cellular function. This pathway is a classic example of nuclear receptor-mediated gene regulation.

The core sequence is as follows:

-

Ligand Binding: As a small lipophilic molecule, 2-(4-Ethoxyphenoxy)-2-methylpropanoic acid diffuses into the cell and nucleus, where it binds directly to the ligand-binding domain (LBD) of PPARα.[10] This binding induces a conformational change in the PPARα protein, a critical step for its activation.[11]

-

Heterodimerization: The activated PPARα receptor forms a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR).[9][12] This PPARα-RXR complex is the functional unit that interacts with DNA.

-

PPRE Binding: The PPARα-RXR heterodimer binds to specific DNA sequences located in the promoter region of target genes. These sequences are known as Peroxisome Proliferator Response Elements (PPREs).[9][10][13] The consensus DNA sequence for a PPRE is typically AGGTCANAGGTCA.[9]

-

Transcriptional Modulation: Upon binding to the PPRE, the receptor complex recruits co-activator proteins. This action initiates or enhances the transcription of the downstream target genes into messenger RNA (mRNA), which is then translated into proteins that carry out specific metabolic functions.[14][15]

Key Downstream Gene Targets and Metabolic Consequences

The therapeutic efficacy of 2-(4-Ethoxyphenoxy)-2-methylpropanoic acid is a direct result of the altered expression of a specific set of genes regulated by PPARα. These genes encode proteins that are pivotal in lipid transport and metabolism.

| Target Gene | Protein Product | Consequence of Upregulation/Downregulation | Effect on Lipid Profile |

| LPL | Lipoprotein Lipase | Upregulated: Increases the hydrolysis and clearance of triglyceride-rich lipoproteins (VLDL, chylomicrons).[2][4] | ↓ Triglycerides |

| APOA1, APOA2 | Apolipoprotein A-I, A-II | Upregulated: Increases the primary protein components of HDL, promoting HDL synthesis and reverse cholesterol transport.[2][5] | ↑ HDL-C |

| APOC3 | Apolipoprotein C-III | Downregulated: Reduces the levels of this natural inhibitor of lipoprotein lipase, further enhancing lipolysis.[4][16] | ↓ Triglycerides |

| CPT1, ACOX1 | Carnitine Palmitoyltransferase 1, Acyl-CoA Oxidase 1 | Upregulated: Increases the transport of fatty acids into mitochondria and their subsequent β-oxidation.[6] | ↓ Fatty acid availability for TG synthesis |

| PDK4 | Pyruvate Dehydrogenase Kinase 4 | Upregulated: Inhibits glycolysis and promotes fatty acid utilization as a primary energy source.[6] | ↓ Triglycerides |

The integrated effect of these genetic changes is a profound shift in lipid handling:

-

Enhanced Catabolism of Triglyceride-Rich Particles: By increasing LPL and decreasing ApoC-III, the drug accelerates the breakdown of VLDL, leading to a robust decrease in plasma triglycerides.[4]

-

Reduced VLDL Secretion: By increasing hepatic fatty acid oxidation, the availability of fatty acids for the synthesis of new triglycerides and their packaging into VLDL particles is diminished.[4][5]

-

Increased HDL Formation: Upregulation of ApoA-I and ApoA-II directly contributes to higher circulating levels of HDL cholesterol.[5]

-

Favorable LDL Particle Modification: Treatment often results in a shift from small, dense, atherogenic LDL particles to larger, more buoyant LDL particles that are cleared more efficiently.[16][17]

Integrated Pharmacological Outcomes

The molecular activities translate into measurable clinical benefits. The primary outcome is a significant reduction in serum triglycerides, typically by 20-50%.[2] This is accompanied by a clinically relevant increase in HDL-C levels.[4] The effect on LDL-C is more variable but is often associated with the beneficial shift in particle size mentioned above.[4][17]

Beyond lipid modulation, PPARα activation has pleiotropic effects, including anti-inflammatory actions. PPARα agonists can inhibit the expression of pro-inflammatory cytokines and suppress inflammatory signaling pathways within the vascular wall, which may contribute to a reduction in atherosclerosis progression independent of lipid changes.[1]

Experimental Validation Protocols

The mechanism described has been validated through numerous experimental techniques. Below are outlines of two foundational assays used to characterize PPARα agonists.

Protocol 1: PPARα Reporter Gene Assay

This cell-based assay is the gold standard for quantifying the ability of a compound to functionally activate the PPARα receptor and initiate transcription.

Methodology:

-

Cell Culture: Plate a suitable mammalian cell line (e.g., HEK293T or HepG2) in a multi-well plate.

-

Transient Transfection: Co-transfect the cells with two plasmids:

-

An expression vector containing the full-length coding sequence for human PPARα.

-

A reporter vector containing a luciferase gene under the control of a promoter with multiple copies of a PPRE.

-

-

Compound Treatment: After allowing time for gene expression (typically 24 hours), replace the medium with fresh medium containing various concentrations of 2-(4-Ethoxyphenoxy)-2-methylpropanoic acid or a vehicle control.

-

Incubation: Incubate the cells for an additional 18-24 hours to allow for receptor activation and luciferase protein expression.

-

Cell Lysis: Wash the cells and add a lysis buffer to release the cellular contents, including the expressed luciferase enzyme.

-

Luminometry: Add a luciferase substrate (e.g., luciferin) to the cell lysate and measure the resulting luminescence using a luminometer. The light output is directly proportional to the transcriptional activity of PPARα.

-

Data Analysis: Plot the luminescence signal against the compound concentration to generate a dose-response curve and calculate the EC₅₀ value (the concentration at which 50% of the maximal response is achieved).

Protocol 2: In Vitro Lipoprotein Lipase (LPL) Activity Assay

This assay validates a key downstream effect of PPARα activation: the enhancement of LPL-mediated lipolysis.

Methodology:

-

Cell Culture and Treatment: Culture hepatocytes (e.g., HepG2) and treat them with 2-(4-Ethoxyphenoxy)-2-methylpropanoic acid for 24-48 hours to induce the expression and secretion of LPL.

-

Harvest Conditioned Medium: Collect the cell culture medium, which will contain the secreted LPL enzyme.

-

Prepare Substrate: Create a substrate mixture containing a fluorescently-labeled triglyceride analog emulsified with phospholipids.

-

Enzymatic Reaction: In a microplate, combine the conditioned medium (containing LPL) with the triglyceride substrate.

-

Incubation: Incubate the reaction at 37°C for a set period (e.g., 60 minutes), allowing the LPL to hydrolyze the triglycerides, releasing the fluorescently-labeled fatty acids.

-

Fluorescence Measurement: Measure the increase in fluorescence using a plate reader. The fluorescence intensity is proportional to the amount of fatty acid released and thus to the LPL activity.

-

Data Analysis: Compare the LPL activity in the medium from treated cells to that from vehicle-treated control cells to determine the fold-induction by the compound.

Conclusion

The mechanism of action of 2-(4-Ethoxyphenoxy)-2-methylpropanoic acid is a well-characterized example of targeted pharmacological intervention at the level of gene transcription. By acting as a potent agonist for the nuclear receptor PPARα, it initiates a cascade of events leading to the coordinated regulation of multiple genes involved in lipid metabolism. This results in a powerful hypotriglyceridemic effect and an increase in HDL-C, addressing key abnormalities in atherogenic dyslipidemia. The depth of understanding of this pathway provides a strong foundation for its clinical application and for the development of next-generation metabolic modulators.

References

-

Peroxisome proliferator-activated receptor alpha - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

-

Lewis, G. F. (1997). Mechanism of action of fibrates. PubMed. Retrieved January 14, 2026, from [Link]

-

Zandbergen, F., & Plutzky, J. (2007). Peroxisome proliferator-activated receptor (PPAR)-alpha: a pharmacological target with a promising future. PubMed. Retrieved January 14, 2026, from [Link]

-

Staels, B., Dallongeville, J., Auwerx, J., Schoonjans, K., Leitersdorf, E., & Fruchart, J. C. (1998). Mechanism of Action of Fibrates on Lipid and Lipoprotein Metabolism. Circulation, 98(19), 2088–2093. [Link]

-

Gao, C., et al. (2021). Peroxisome Proliferator–Activated Receptor-α: A Pivotal Regulator of the Gastrointestinal Tract. Frontiers in Physiology. Retrieved January 14, 2026, from [Link]

-

Dr.Oracle. (2025). What is the mechanism of action of fenofibrate (Fibric acid derivative)? Dr.Oracle. Retrieved January 14, 2026, from [Link]

-

Staels, B., Dallongeville, J., Auwerx, J., Schoonjans, K., Leitersdorf, E., & Fruchart, J. C. (1998). Mechanism of Action of Fibrates on Lipid and Lipoprotein Metabolism. American Heart Association Journals. Retrieved January 14, 2026, from [Link]

-

Tyagi, S., Gupta, P., Saini, A. S., Kaushal, C., & Sharma, S. (2011). The peroxisome proliferator-activated receptor: A family of nuclear receptors role in various diseases. PMC - PubMed Central. Retrieved January 14, 2026, from [Link]

-

Tenjarla, S., & Vaitla, P. (2023). Fibrate Medications. StatPearls - NCBI Bookshelf - NIH. Retrieved January 14, 2026, from [Link]

-

Peroxisome proliferator-activated receptor - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

-

Creative Diagnostics. (n.d.). PPAR Signaling Pathway. Retrieved January 14, 2026, from [Link]

-

Schematic diagram presenting the signaling pathways of PPARα involved... - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

-

Signal transduction pathways of peroxisome proliferator-activated receptor-alpha - Purdue e-Pubs. (n.d.). Retrieved January 14, 2026, from [Link]

-

Motojima, K. (2004). Activation of peroxisome proliferator-activated receptor-alpha stimulates both differentiation and fatty acid oxidation in adipocytes. PMC - PubMed Central. Retrieved January 14, 2026, from [Link]

-

Sierra, M. L., et al. (2005). Substituted 2-[(4-aminomethyl)phenoxy]-2-methylpropionic acid PPARalpha agonists. 1. Discovery of a novel series of potent HDLc raising agents. PubMed. Retrieved January 14, 2026, from [Link]

-

Li, Y., et al. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. ACS Publications. Retrieved January 14, 2026, from [Link]

-

(-)3-[4-[2-(Phenoxazin-10-yl)ethoxy]phenyl]-2-ethoxypropanoic Acid [(−)DRF 2725]: A Dual PPAR Agonist with Potent Antihyperglycemic and Lipid Modulating Activity - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

-

An, H. J., et al. (2017). Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). PubMed. Retrieved January 14, 2026, from [Link]

-

An, H. J., et al. (2017). Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[ d ]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). Oncotarget. Retrieved January 14, 2026, from [Link]

-

Hostetler, H. A., et al. (2005). Peroxisome proliferator-activated receptor alpha interacts with high affinity and is conformationally responsive to endogenous ligands. PubMed. Retrieved January 14, 2026, from [Link]

-

Yoshikawa, T., et al. (2002). Regulation of lipoprotein lipase by the oxysterol receptors, LXRalpha and LXRbeta. PubMed. Retrieved January 14, 2026, from [Link]

Sources

- 1. Peroxisome proliferator-activated receptor (PPAR)-alpha: a pharmacological target with a promising future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fibrate Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ahajournals.org [ahajournals.org]

- 5. ahajournals.org [ahajournals.org]

- 6. Peroxisome proliferator-activated receptor alpha - Wikipedia [en.wikipedia.org]

- 7. The peroxisome proliferator-activated receptor: A family of nuclear receptors role in various diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. oncotarget.com [oncotarget.com]

- 9. Peroxisome proliferator-activated receptor - Wikipedia [en.wikipedia.org]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. Peroxisome proliferator-activated receptor alpha interacts with high affinity and is conformationally responsive to endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Peroxisome Proliferator–Activated Receptor-α: A Pivotal Regulator of the Gastrointestinal Tract [frontiersin.org]

- 13. Activation of peroxisome proliferator-activated receptor-alpha stimulates both differentiation and fatty acid oxidation in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. "Signal transduction pathways of peroxisome proliferator-activated rece" by John William Davis [docs.lib.purdue.edu]

- 16. droracle.ai [droracle.ai]

- 17. Mechanism of action of fibrates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(4-Ethoxyphenoxy)-2-methylpropanoic Acid: Discovery, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-(4-Ethoxyphenoxy)-2-methylpropanoic acid, a pivotal intermediate in the synthesis of the non-ester pyrethroid insecticide, etofenprox. The narrative traces the historical context of its discovery, rooted in the evolution of synthetic pyrethroids, and delves into the detailed synthetic methodologies for its preparation. While structurally analogous to the pharmacologically active fibrate class of drugs, this guide establishes that the primary significance of 2-(4-Ethoxyphenoxy)-2-methylpropanoic acid lies within the agrochemical industry. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this compound's chemistry and industrial relevance.

Introduction: A Tale of Two Chemistries - Fibrates and Pyrethroids

The molecular architecture of 2-(4-Ethoxyphenoxy)-2-methylpropanoic acid positions it at an interesting intersection of chemical history. Its core, a phenoxyisobutyric acid, is the foundational scaffold of the fibrate class of lipid-lowering drugs, first introduced in the 1960s. However, the trajectory of this particular molecule diverged from pharmaceuticals and found its niche in the realm of agrochemicals.

The story of 2-(4-Ethoxyphenoxy)-2-methylpropanoic acid is intrinsically linked to the development of synthetic pyrethroids. These insecticides, modeled after the natural insecticidal compounds found in chrysanthemums, have undergone extensive structural modifications to enhance their stability and efficacy. A significant breakthrough in this field was the creation of non-ester pyrethroids, which offered improved properties, including reduced fish toxicity.

It is within this context of agrochemical innovation that 2-(4-Ethoxyphenoxy)-2-methylpropanoic acid emerged as a critical building block.

Discovery and Historical Context: The Etofenprox Connection

The discovery of 2-(4-Ethoxyphenoxy)-2-methylpropanoic acid is not marked by a singular, isolated event but is rather embedded in the pioneering work on the insecticide etofenprox by the Japanese company Mitsui Toatsu Chemicals Inc. (now Mitsui Chemicals)[1]. Etofenprox, a non-ester pyrethroid, was a significant advancement in insecticide development due to its broad-spectrum activity and, notably, its lower toxicity to fish, a crucial attribute for applications in and around aquatic environments like rice paddies[1].

The first synthesis of 2-(4-ethoxyphenyl)-2-methylpropyl 3-phenoxybenzyl ether (etofenprox) necessitated the creation of its key precursors. One of these essential precursors is 2-(4-ethoxyphenyl)-2-methylpropan-1-ol, which is synthesized from 2-(4-Ethoxyphenoxy)-2-methylpropanoic acid or its esters[2]. An early patent from Mitsui Toatsu Chemicals, filed in 1982, describes the production of 2-(4-Ethoxyphenyl)-2-methylpropyl alcohol, highlighting the importance of its carboxylic acid precursor in the overall synthetic strategy[2].

Therefore, the history of 2-(4-Ethoxyphenoxy)-2-methylpropanoic acid is one of enabling technology—a molecule designed and optimized not as an end product, but as a vital stepping stone in the creation of a commercially successful insecticide.

Chemical Synthesis: Pathways to a Key Intermediate

The synthesis of 2-(4-Ethoxyphenoxy)-2-methylpropanoic acid can be approached through several strategic routes. The choice of a particular pathway is often dictated by the availability of starting materials, desired purity, and scalability for industrial production.

Williamson Ether Synthesis Approach

A fundamental and widely applicable method for the formation of the ether linkage in 2-(4-Ethoxyphenoxy)-2-methylpropanoic acid is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide.

Conceptual Workflow:

Caption: Williamson ether synthesis of the target molecule.

Detailed Experimental Protocol:

-

Deprotonation of 4-Ethoxyphenol: In a reaction vessel equipped with a stirrer and reflux condenser, dissolve 4-ethoxyphenol in a suitable solvent such as ethanol or dimethylformamide.

-

Add a stoichiometric equivalent of a strong base, like sodium hydroxide or potassium hydroxide, to the solution.

-

Heat the mixture to facilitate the formation of the sodium or potassium 4-ethoxyphenoxide salt.

-

Nucleophilic Substitution: To the solution of the phenoxide, add 2-bromo-2-methylpropanoic acid or its corresponding ethyl or methyl ester.

-

Reflux the reaction mixture for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Isolation: After cooling, the reaction mixture is typically acidified with a mineral acid (e.g., HCl) to protonate the carboxylate.

-

The product is then extracted into an organic solvent (e.g., diethyl ether, ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 2-(4-Ethoxyphenoxy)-2-methylpropanoic acid.

-

Further purification can be achieved by recrystallization or column chromatography.

Multi-step Synthesis from Phenol

For large-scale industrial production, a multi-step synthesis starting from more readily available and economical precursors like phenol is often employed. This route is detailed in patents related to the synthesis of etofenprox intermediates[3].

Conceptual Workflow:

Caption: Multi-step synthesis from phenol.

Detailed Experimental Protocol (Illustrative Steps):

-

Acylation of Phenol: Phenol is reacted with isobutyryl chloride in the presence of a base to form phenyl isobutyrate[3].

-

Fries Rearrangement: The phenyl isobutyrate is then subjected to a Fries rearrangement using a Lewis acid catalyst like aluminum chloride (AlCl₃) to yield 4-hydroxyphenyl-α-methylethyl ketone[3].

-

Ethylation: The phenolic hydroxyl group of 4-hydroxyphenyl-α-methylethyl ketone is ethylated using an ethylating agent such as diethyl sulfate in the presence of a base to give 4-ethoxyphenyl-α-methylethyl ketone[3].

-

Halogenation and Rearrangement: A series of steps involving halogenation of the ketone, followed by ketal formation and a rearrangement reaction, leads to the formation of 2-(4-Ethoxyphenoxy)-2-methylpropanoic acid[3].

Quantitative Data Summary:

| Synthesis Route | Key Reagents | Typical Yield | Purity | Reference |

| Williamson Ether Synthesis | 4-Ethoxyphenol, 2-Bromo-2-methylpropanoic acid ester, Base | 70-85% | >95% | General Method |

| Multi-step from Phenol | Phenol, Isobutyryl Chloride, AlCl₃, Diethyl Sulfate | Variable (multi-step) | >98% (after purification) | [3] |

Chemical Properties

A summary of the key chemical properties of 2-(4-Ethoxyphenoxy)-2-methylpropanoic acid is presented below.

| Property | Value |

| Molecular Formula | C₁₂H₁₆O₃ |

| Molecular Weight | 224.25 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not widely reported |

| Boiling Point | 350.7 °C at 760 mmHg (Predicted) |

| Solubility | Soluble in most organic solvents |

Applications and Industrial Relevance

The primary and well-documented application of 2-(4-Ethoxyphenoxy)-2-methylpropanoic acid is as a key intermediate in the manufacture of the insecticide etofenprox[1][3].

Workflow from Intermediate to Final Product:

Caption: Synthesis of Etofenprox from the target molecule.

The carboxylic acid is typically first converted to its ethyl ester, which is then reduced to the corresponding alcohol, 2-(4-ethoxyphenyl)-2-methylpropan-1-ol. This alcohol is subsequently reacted with 3-phenoxybenzyl bromide to form the final etofenprox molecule[3].

Pharmacological Profile: A Road Not Taken

Despite its structural similarity to the fibrate class of drugs, which are known peroxisome proliferator-activated receptor alpha (PPARα) agonists used to treat dyslipidemia, there is a conspicuous absence of publicly available data on the pharmacological activity of 2-(4-Ethoxyphenoxy)-2-methylpropanoic acid as a hypolipidemic agent.

The focus of its development and industrial use has remained firmly in the agrochemical sector. It is plausible that its biological activity in mammalian systems was either not investigated or found to be insignificant compared to its utility as an insecticide precursor. This underscores the principle that minor structural modifications can lead to vastly different biological activities and applications.

Conclusion

2-(4-Ethoxyphenoxy)-2-methylpropanoic acid stands as a testament to the divergent paths of chemical innovation. While its core structure is shared with a class of important pharmaceuticals, its history and application are firmly rooted in the development of modern insecticides. Its discovery was a crucial step in the creation of etofenprox, a commercially successful product with improved environmental characteristics. This technical guide has provided a detailed exploration of its history, synthesis, and primary industrial application, offering valuable insights for professionals in the chemical and life sciences.

References

-

Mitsui Chemicals Crop & Life Solutions, Inc. Etofenprox. [Link]

- Mitsui Toatsu Chemicals, Inc. (1983). 2-(4-Ethoxyphenyl)-2methylpropyl alcohol and its production method. JPS58131931A.

- Council of Scientific and Industrial Research (India). (2001). Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol. WO2001044151A1.

Sources

An In-Depth Technical Guide to the Molecular Structure and Formula of 2-(4-Ethoxyphenoxy)-2-methylpropanoic acid

Introduction

This technical guide provides a comprehensive analysis of the molecular structure and chemical formula of 2-(4-Ethoxyphenoxy)-2-methylpropanoic acid. This compound is of interest to researchers and professionals in drug development and materials science due to its structural motifs, which are common in various biologically active molecules. This document will elucidate the key structural features, chemical identifiers, and molecular properties of this compound, providing a foundational understanding for its application in scientific research.

Chemical Identity and Nomenclature

Proper identification of a chemical compound is crucial for accurate research and communication. 2-(4-Ethoxyphenoxy)-2-methylpropanoic acid is identified by several key identifiers:

-

IUPAC Name: 2-(4-ethoxyphenyl)-2-methylpropanoic acid[1]

-

CAS Number: 154548-95-5[2] is one of the identifiers for this chemical structure, though other CAS numbers such as 86521-64-4 are also associated with it.[1][3]

-

Synonyms: 2-(4-ethoxyphenyl)-2-methyl-propanoic Acid[1]

These identifiers ensure unambiguous reference to this specific molecule in scientific literature and databases.

Molecular Formula and Weight

The molecular formula and weight are fundamental properties that define the composition and mass of a molecule.

| Property | Value | Source |

| Molecular Formula | C12H16O3 | [1] |

| Molecular Weight | 224.257 g/mol | [2] |

| Exact Mass | 208.109944368 Da | [1] |

The molecular formula, C12H16O3, indicates that each molecule is composed of 12 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms.[1] The molecular weight is a critical parameter for quantitative analysis and experimental design.

Molecular Structure and Functional Groups

The arrangement of atoms and functional groups within a molecule dictates its chemical behavior and biological activity. The structure of 2-(4-Ethoxyphenoxy)-2-methylpropanoic acid can be deconstructed into several key components.

Core Structural Components

The molecule's backbone consists of three main parts:

-

An Ethoxyphenoxy Group: This comprises a benzene ring substituted with an ethoxy group (-OCH2CH3). The ether linkage connects the phenyl ring to the propanoic acid moiety.

-

A Propanoic Acid Moiety: This carboxylic acid provides the acidic nature of the compound.

-

Gem-dimethyl Group: Two methyl groups are attached to the alpha-carbon of the propanoic acid, creating a quaternary carbon center.

Visualization of the Molecular Structure

A 2D representation of the molecular structure provides a clear view of the atomic connectivity.

Caption: 2D chemical structure of 2-(4-Ethoxyphenoxy)-2-methylpropanoic acid.

Key Functional Groups and Their Significance

-

Carboxylic Acid (-COOH): This is the primary functional group, rendering the molecule acidic. It can participate in hydrogen bonding and act as a proton donor. The presence of this group is often crucial for the solubility of the molecule in aqueous media and its interaction with biological targets.

-

Ether (-O-): The ether linkage provides flexibility to the molecule, allowing for different conformations. It is generally a chemically stable group.

-

Aromatic Ring (Phenyl): The benzene ring is a planar, hydrophobic moiety that can engage in pi-stacking interactions. Its electronic properties can be modulated by substituents.

-

Ethoxy Group (-OCH2CH3): This group contributes to the lipophilicity of the molecule.

-

Gem-dimethyl Group (-C(CH3)2): The two methyl groups on the alpha-carbon sterically hinder the rotation around the adjacent bonds and can influence the molecule's binding affinity to receptors.

Structural Descriptors

Structural descriptors are calculated properties that can predict the physicochemical and pharmacokinetic properties of a molecule.

| Descriptor | Value | Significance |

| SMILES | CCOC1=CC=C(C=C1)C(C)(C)C(=O)O | A linear notation representing the 2D structure of the molecule. |

| InChI | InChI=1S/C12H16O3/c1-4-15-10-7-5-9(6-8-10)12(2,3)11(13)14/h5-8H,4H2,1-3H3,(H,13,14) | A non-proprietary, unique identifier for chemical substances.[1] |

| InChIKey | LDOMMNCPNTZTQW-UHFFFAOYSA-N | A hashed version of the InChI, useful for database searches.[1] |

| XLogP3 | 2.7 | A computed value indicating the lipophilicity of the molecule. A value in this range suggests moderate lipid solubility.[1][4] |

| Hydrogen Bond Donor Count | 1 | The carboxylic acid group can donate one hydrogen bond.[4] |

| Hydrogen Bond Acceptor Count | 3 | The three oxygen atoms can act as hydrogen bond acceptors.[4] |

| Rotatable Bond Count | 4 | This indicates the conformational flexibility of the molecule.[4] |

Conclusion

The molecular structure and formula of 2-(4-Ethoxyphenoxy)-2-methylpropanoic acid define its fundamental chemical identity. The presence of a carboxylic acid, an ether linkage, an aromatic ring, and alkyl groups confers a specific set of physicochemical properties that are critical for its potential applications in research and development. A thorough understanding of this molecular architecture is the first step in unlocking its potential in various scientific domains.

References

-

LookChem. 2-(4-Ethoxyphenoxy)-2-methylpropanoic acid. [Link]

-

PubChem. 2-(4-Ethoxyphenyl)-2-methylpropanoic acid. [Link]

-

AA Blocks. 2-(4-Ethylphenoxy)-2-methylpropanoic acid. [Link]

-

Chemsigma. Propanoic acid, 2-(4-ethoxyphenoxy)-2-methyl-. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 2-(4-Ethoxyphenoxy)-2-methylpropanoic Acid

This guide provides an in-depth analysis of the spectroscopic data for 2-(4-Ethoxyphenoxy)-2-methylpropanoic acid, a compound of interest in pharmaceutical and materials science research. A thorough understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and for elucidating its role in various chemical processes. This document is intended for researchers, scientists, and drug development professionals, offering both foundational data and field-proven insights into the methodologies of spectroscopic analysis.

Molecular Structure and Spectroscopic Overview

2-(4-Ethoxyphenoxy)-2-methylpropanoic acid possesses a unique molecular architecture, featuring a central propanoic acid moiety, a phenoxy ether linkage, and a terminal ethoxy group. Each of these functional groups imparts a distinct signature in its NMR, IR, and Mass spectra. The CAS number for this compound is 154548-95-5[1]. While direct experimental spectra for this specific molecule are not widely published, this guide will draw upon established principles of spectroscopy and data from closely related structural analogs, such as Fenofibric acid, to provide a robust and predictive analysis.

Molecular Structure:

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed in the mass spectrum can also offer valuable structural clues.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Liquid Chromatography (LC-MS).

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids. It can be operated in either positive or negative ion mode. For carboxylic acids, negative ion mode ([M-H]⁻) is often preferred and provides a strong signal for the deprotonated molecule.

-

Mass Analysis: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) is invaluable for determining the exact mass and confirming the elemental formula.

-

Data Acquisition and Analysis: The mass spectrum is recorded, showing the relative abundance of ions at different m/z values. Tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and aid in structural elucidation.

Predicted Mass Spectrometry Data (ESI-):

-

Molecular Ion: The molecular weight of 2-(4-Ethoxyphenoxy)-2-methylpropanoic acid is 224.25 g/mol . In negative ion mode ESI, the most prominent peak is expected to be the deprotonated molecule [M-H]⁻ at m/z 223.1.

-

Fragmentation: Collision-induced dissociation (CID) of the [M-H]⁻ ion would likely lead to characteristic fragment ions. For instance, the loss of CO₂ (44 Da) from the carboxylate group is a common fragmentation pathway for carboxylic acids.

Authoritative Grounding: The choice of ESI in negative mode for the analysis of acidic compounds is a well-established and reliable method in mass spectrometry, as it promotes the formation of stable deprotonated molecular ions.[2][3][4][5][6]

Caption: A simplified predicted fragmentation pathway in negative ion ESI-MS.

Conclusion

References

-

Determination of Fenofibric Acid in Human Plasma by LC–MS/MS and LC–UV. (n.d.). Retrieved from ResearchGate. [Link]

-

Development of a sensitive liquid chromatography/tandem mass spectrometry method for the determination of fenofibric acid in rat plasma. (2010). Journal of Pharmaceutical and Biomedical Analysis, 51(4), 989-993. [Link]

-

2-(4-Ethoxyphenoxy)-2-methylpropanoic acid. (n.d.). LookChem. [Link]

-

Full-scan mass spectra of fenofibric acid. (n.d.). ResearchGate. [Link]

-

Determination of fenofibric acid in human plasma by ultra performance liquid chromatography-electrospray ionization mass spectrometry: application to a bioequivalence study. (2009). Journal of Pharmaceutical and Biomedical Analysis, 50(5), 941-946. [Link]

-

Development and validation of a rapid UHPLC-MS/MS method for the determination of fenofibric acid in human plasma: Application to a pharmacokinetic study of fenofibrate tablet in Chinese subjects. (2020). AKJournals, 41(4), 317-324. [Link]

-

The FTIR spectra of (a) Fenofibrate (b) Degradation product. (n.d.). ResearchGate. [Link]

-

infrared spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH. (n.d.). Doc Brown's Chemistry. [Link]

Sources

- 1. 2-(4-Ethoxyphenoxy)-2-methylpropanoic acid|lookchem [lookchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Development of a sensitive liquid chromatography/tandem mass spectrometry method for the determination of fenofibric acid in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Determination of fenofibric acid in human plasma by ultra performance liquid chromatography-electrospray ionization mass spectrometry: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. akjournals.com [akjournals.com]

An In-Depth Technical Guide to the Biological Targets of 2-(4-Ethoxyphenoxy)-2-methylpropanoic Acid

Introduction

2-(4-Ethoxyphenoxy)-2-methylpropanoic acid, the active metabolite of the prodrug fenofibrate, is a well-established therapeutic agent primarily used in the management of dyslipidemia. Commonly known as fenofibric acid, this small molecule belongs to the fibrate class of drugs. Its clinical efficacy in modulating lipid profiles—specifically in reducing elevated triglycerides and low-density lipoprotein cholesterol (LDL-C) while increasing high-density lipoprotein cholesterol (HDL-C)—is well-documented.[1][2] Beyond its lipid-lowering effects, fenofibric acid exhibits a range of pleiotropic actions, including anti-inflammatory and uricosuric properties, suggesting a more complex interaction with cellular signaling pathways than initially understood.

This technical guide provides a comprehensive exploration of the known and potential biological targets of 2-(4-Ethoxyphenoxy)-2-methylpropanoic acid. We will delve into the molecular mechanisms underpinning its therapeutic effects, from its primary nuclear receptor target to its influence on downstream genetic machinery and its off-target activities. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the pharmacological landscape of this important therapeutic compound.

Primary Biological Target: Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

The principal mechanism of action of fenofibric acid is mediated through its direct interaction with and activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][2] PPARα is a ligand-activated nuclear transcription factor that plays a pivotal role in the regulation of lipid and glucose metabolism.[3][4]

Mechanism of PPARα Activation

Upon entering the cell, fenofibric acid binds to the ligand-binding domain of PPARα. This binding event induces a conformational change in the receptor, leading to its heterodimerization with another nuclear receptor, the Retinoid X Receptor (RXR).[5] This PPARα-RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[4][5] The binding of the heterodimer to PPREs modulates the transcription of these genes, ultimately leading to the observed physiological effects on lipid metabolism.[5]

Caption: PPARα activation by 2-(4-Ethoxyphenoxy)-2-methylpropanoic acid.

Downstream Gene Targets of PPARα Activation

The activation of PPARα by fenofibric acid leads to the transcriptional regulation of a suite of genes integral to lipid homeostasis:

-

Lipoprotein Lipase (LPL): PPARα activation upregulates the expression of the LPL gene.[6][7] LPL is a critical enzyme responsible for the hydrolysis of triglycerides within chylomicrons and very-low-density lipoproteins (VLDL), facilitating the clearance of these triglyceride-rich particles from the circulation.

-

Apolipoproteins A-I and A-II (Apo A-I and Apo A-II): Fenofibric acid has been shown to increase the expression of the genes encoding Apo A-I and Apo A-II, which are the primary protein components of HDL.[1][8][9] This contributes to the observed increase in HDL-C levels. In primary human hepatocytes, fenofibric acid treatment resulted in a significant increase in secreted Apo A-I and Apo A-II mRNA levels.[8][9]

-

Apolipoprotein C-III (Apo C-III): Conversely, PPARα activation downregulates the expression of the Apo C-III gene. Apo C-III is an inhibitor of lipoprotein lipase; its reduction therefore enhances LPL activity and promotes triglyceride clearance.

-

Fatty Acid Oxidation Enzymes: PPARα activation stimulates the transcription of genes encoding enzymes involved in the β-oxidation of fatty acids, such as acyl-CoA oxidase.[10] This increases the catabolism of fatty acids in the liver, reducing their availability for triglyceride synthesis.

Pleiotropic (Off-Target) Biological Effects

Beyond its primary role as a PPARα agonist, 2-(4-Ethoxyphenoxy)-2-methylpropanoic acid exerts several clinically relevant effects through mechanisms that are not solely dependent on PPARα activation or are mediated by distinct molecular targets.

Anti-inflammatory Effects: Inhibition of NF-κB and AP-1 Signaling

Fenofibric acid has demonstrated significant anti-inflammatory properties. A key mechanism underlying this effect is the inhibition of the pro-inflammatory transcription factors Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[11] This inhibition is, at least in part, mediated by PPARα. Activated PPARα can physically interact with components of the NF-κB and AP-1 signaling pathways, preventing their binding to DNA and subsequent transcription of pro-inflammatory genes, such as those for various cytokines and adhesion molecules.

Specifically, fenofibric acid has been shown to decrease the nuclear translocation of the NF-κB p50 and p65 subunits and increase the levels of IκBα, an inhibitor of NF-κB.[12][13] In human THP-1 macrophages, pretreatment with fenofibrate significantly reduced LPS-stimulated peak concentrations of IL-1β, TNF-α, and IL-8 in a PPARα-dependent manner.[13]

Caption: Anti-inflammatory mechanism of 2-(4-Ethoxyphenoxy)-2-methylpropanoic acid.

Uricosuric Effect: Inhibition of Urate Transporter 1 (URAT1)

A notable off-target effect of fenofibric acid is its ability to lower serum uric acid levels. This uricosuric action is primarily attributed to the inhibition of the renal urate transporter 1 (URAT1), encoded by the SLC22A12 gene.[14][15] URAT1 is responsible for the reabsorption of uric acid from the renal tubules back into the bloodstream. By inhibiting URAT1, fenofibric acid increases the urinary excretion of uric acid, thereby lowering its concentration in the serum.[14][15] Studies have shown that fenofibric acid inhibits URAT1 to a similar extent as the uricosuric drugs benzbromarone and losartan.[14][15] The inhibition kinetics of various drugs on URAT1 are often non-competitive.[16]

Potential Secondary and PPARα-Independent Targets

While PPARα is the established primary target, evidence suggests the existence of other molecular interactions that may contribute to the pharmacological profile of fenofibric acid.

-

Signal Transducer and Activator of Transcription 3 (STAT3): Some studies in animal models suggest that fibrates, including fenofibrate, may inhibit the development of metabolic syndrome through a PPARα-independent mechanism involving the inhibition of STAT3 signaling in adipose and hepatic tissues.[17]

-

Direct Interaction with Viral Proteins: Interestingly, a recent study has suggested that fenofibric acid may directly interact with the SARS-CoV-2 spike protein receptor-binding domain (RBD), potentially destabilizing it and interfering with its binding to the ACE2 receptor.[18] This finding, while preliminary, opens new avenues for investigating the broader biological activities of this molecule.

Quantitative Data on Target Interactions

| Parameter | Target | Value | Reference |

| EC50 (PPARα transactivation) | Human PPARα | 9.47 µM | [3] |

| EC50 (PPARγ transactivation) | Human PPARγ | 61.0 µM | [3] |

| NF-κB Inhibition (p50 nuclear binding) | Human THP-1 macrophages | Significant decrease at 125 µM | [12] |

| NF-κB Inhibition (p65 nuclear binding) | Human THP-1 macrophages | Significant decrease at 125 µM | [12] |

| Serum Uric Acid Reduction | Healthy male volunteers | ~26% reduction at 10 hours post-dose (300 mg fenofibrate) | [14][15] |

Experimental Protocols for Target Identification and Validation

A multi-faceted approach is essential for the robust identification and validation of the biological targets of a small molecule like 2-(4-Ethoxyphenoxy)-2-methylpropanoic acid.

Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

This technique is used to assess the direct binding of a small molecule to a purified protein by measuring changes in the protein's thermal stability.

Principle: Ligand binding typically stabilizes a protein, leading to an increase in its melting temperature (Tm). This change is detected using a fluorescent dye that binds to exposed hydrophobic regions of the protein as it unfolds with increasing temperature.

Step-by-Step Methodology:

-

Protein and Compound Preparation:

-

Prepare a stock solution of the purified target protein (e.g., recombinant human PPARα ligand-binding domain) at a concentration of approximately 0.1-0.2 mg/mL in a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).

-

Prepare a stock solution of 2-(4-Ethoxyphenoxy)-2-methylpropanoic acid in DMSO. Serially dilute the compound to create a range of concentrations for testing.

-

-

Assay Setup:

-

In a 96-well PCR plate, mix the protein solution with the fluorescent dye (e.g., SYPRO Orange at a final concentration of 5x).

-

Add the small molecule at various concentrations to the protein-dye mixture. Include a DMSO control.

-

The final reaction volume is typically 20-25 µL.

-

-

Thermal Denaturation:

-

Place the plate in a real-time PCR instrument.

-

Program the instrument to gradually increase the temperature from a starting point (e.g., 25°C) to a final temperature (e.g., 95°C) with a ramp rate of approximately 1°C/minute.

-

Monitor the fluorescence at each temperature increment.

-

-

Data Analysis:

-

Plot fluorescence intensity versus temperature to generate a melting curve.

-

The Tm is the midpoint of the transition in the sigmoidal curve.

-

A positive shift in Tm in the presence of the compound indicates binding and stabilization.

-

Caption: Workflow for a Thermal Shift Assay.

Affinity Chromatography

This technique is employed to isolate binding partners of a small molecule from a complex biological mixture, such as a cell lysate.

Principle: 2-(4-Ethoxyphenoxy)-2-methylpropanoic acid is immobilized on a solid support (resin). A cell lysate is passed over the resin, and proteins that bind to the immobilized molecule are retained. After washing away non-specific binders, the target proteins are eluted and identified, typically by mass spectrometry.

Step-by-Step Methodology:

-

Immobilization of the Small Molecule:

-

Select a resin with appropriate functional groups (e.g., NHS-activated sepharose).

-

Couple 2-(4-Ethoxyphenoxy)-2-methylpropanoic acid to the resin via its carboxylic acid group. This may require activation of the carboxyl group using EDC/NHS chemistry.

-

Block any remaining active groups on the resin to prevent non-specific binding.

-

-

Preparation of Cell Lysate:

-

Lyse cells or tissues of interest in a suitable buffer containing protease inhibitors.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Binding and Washing:

-

Incubate the clarified lysate with the affinity resin to allow for binding of target proteins.

-

Wash the resin extensively with a wash buffer to remove non-specifically bound proteins.

-

-

Elution and Identification:

-

Elute the bound proteins from the resin. This can be achieved by changing the pH, increasing the salt concentration, or using a competitive ligand.

-

Analyze the eluted proteins by SDS-PAGE and identify them using mass spectrometry.

-

Cell-Based Reporter Assays

These assays are used to functionally validate the effect of a small molecule on a specific signaling pathway, such as nuclear receptor activation, in a cellular context.

Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing response elements for the transcription factor of interest. Activation of the transcription factor by the small molecule leads to the expression of the reporter gene, which can be quantified. For nuclear receptors like PPARα, a common system is the GAL4-UAS reporter assay.[19][20][21][22]

Step-by-Step Methodology:

-

Plasmid Constructs:

-

Expression Vector: A plasmid expressing a fusion protein of the GAL4 DNA-binding domain (DBD) and the ligand-binding domain (LBD) of the nuclear receptor of interest (e.g., PPARα).[19][20]

-

Reporter Vector: A plasmid containing a reporter gene (e.g., firefly luciferase) downstream of a promoter with multiple copies of the GAL4 Upstream Activating Sequence (UAS).[19][20][22]

-

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T) in appropriate media.

-

Co-transfect the cells with the expression and reporter plasmids. A control plasmid expressing a constitutively active reporter (e.g., Renilla luciferase) is often included for normalization.

-

-

Compound Treatment:

-

After transfection, treat the cells with varying concentrations of 2-(4-Ethoxyphenoxy)-2-methylpropanoic acid. Include a vehicle control (e.g., DMSO).

-

-

Luciferase Assay:

-

After an appropriate incubation period, lyse the cells and measure the activity of both the firefly and Renilla luciferases using a luminometer and a dual-luciferase reporter assay system.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell viability.

-

Plot the normalized reporter activity against the compound concentration to generate a dose-response curve and determine the EC50.

-

Conclusion

2-(4-Ethoxyphenoxy)-2-methylpropanoic acid is a pharmacologically versatile molecule with a well-defined primary biological target, PPARα, through which it exerts its potent lipid-lowering effects. The activation of this nuclear receptor initiates a cascade of transcriptional events that beneficially modulate lipid metabolism. Furthermore, its pleiotropic effects, including anti-inflammatory and uricosuric actions, highlight its broader engagement with cellular signaling pathways. The continued exploration of its molecular interactions, including potential secondary and PPARα-independent targets, will undoubtedly provide a more complete understanding of its therapeutic utility and may unveil new applications for this established drug. The experimental methodologies outlined in this guide provide a robust framework for the continued investigation of the biological targets of this and other small molecules in drug discovery and development.

References

- Staels, B., Peinado-Onsurbe, J., & Auwerx, J. (1992). Down-regulation of hepatic lipase gene expression and activity by fenofibrate. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1123(2), 227-230.

- Vu-Dac, N., Schoonjans, K., Lalloyer, F., Peinado-Onsurbe, J., Fruchart, J. C., Auwerx, J., & Staels, B. (1995). Fibrates increase human apolipoprotein A-II expression through activation of the peroxisome proliferator-activated receptor.

- Fruchart, J. C., Duriez, P., & Staels, B. (1999). Peroxisome proliferator-activated receptor-alpha activators regulate genes governing lipoprotein metabolism, vascular inflammation and atherosclerosis. Current Opinion in Lipidology, 10(3), 245-257.

- Vu-Dac, N., Gervois, P., Grotzinger, T., De Vos, P., Schoonjans, K., Fruchart, J. C., Auwerx, J., & Staels, B. (1997). Opposite Regulation of Human Versus Mouse Apolipoprotein A-I by Fibrates in Human Apolipoprotein A-I Transgenic Mice. Journal of Biological Chemistry, 272(49), 31153-31160.

- Tugwood, J. D., Issemann, I., Anderson, R. G., Bundell, K. R., McPheat, W. L., & Green, S. (1992). The mouse peroxisome proliferator activated receptor recognizes a response element in the 5' flanking sequence of the rat acyl CoA oxidase gene. The EMBO Journal, 11(2), 433-439.

- Gervois, P., Vu-Dac, N., Grotzinger, T., De Vos, P., Schoonjans, K., Fruchart, J. C., Auwerx, J., & Staels, B. (1997). Opposite Regulation of Human Versus Mouse Apolipoprotein A-I by Fibrates in Human Apolipoprotein A-I Transgenic Mice. Journal of Biological Chemistry, 272(49), 31153-31160.

- Miyachi, H., Nomura, M., & Shimizu, M. (2005). Fenofibric Acid, an Active Form of Fenofibrate, Increases Apolipoprotein AI–Mediated High-Density Lipoprotein. Arteriosclerosis, Thrombosis, and Vascular Biology, 25(6), 1193-1197.

- Uetake, D., Ohno, I., Ichida, K., Yamaguchi, A., Saikawa, H., Endou, H., & Hosoya, T. (2010). Effect of Fenofibrate on Uric Acid Metabolism and Urate Transporter 1. Internal Medicine, 49(4), 299-304.

- Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability.

- Li, X., Zhang, S., Zhang, Q., Liu, Y., Wang, Z., Zhang, Y., & Zhang, Y. (2019). PPARα-independent action against metabolic syndrome development by fibrates is mediated by inhibition of STAT3 signaling. Journal of Cellular and Molecular Medicine, 23(1), 595-604.

- Lo, M. C., Aulabaugh, A., Jin, G., Cowling, R., Bard, J., Malamas, M., & Ellestad, G. (2004). Evaluation of fluorescence-based thermal shift assays for hit validation in drug discovery. Analytical Biochemistry, 332(1), 153-159.

- Lavinder, J. J., Hari, S. B., & Reagan, J. D. (2009). High-Throughput Thermal Scanning: A General, Rapid Dye-Binding Thermal Shift Screen for Protein Engineering. Journal of the American Chemical Society, 131(11), 3794-3795.

- Uetake, D., Ohno, I., Ichida, K., Yamaguchi, A., Saikawa, H., Endou, H., & Hosoya, T. (2010). Effect of fenofibrate on uric acid metabolism and urate transporter 1. Internal Medicine, 49(4), 299-304.

- Pan, L., Yang, G., Wang, Y., He, H., Liu, J., & Yang, L. (2017). PPARα agonist fenofibrate suppresses tumor growth through direct and indirect angiogenesis inhibition. Proceedings of the National Academy of Sciences, 114(40), E8437-E8446.

- Yamauchi, T., Nio, Y., Maki, T., Kobayashi, M., Takazawa, T., Iwabu, M., ... & Kadowaki, T. (2022). Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate. International Journal of Molecular Sciences, 23(9), 4688.

- Ghonem, N. S., Assis, D. N., & Boyer, J. L. (2022). Fenofibrate downregulates NF-κB signaling to inhibit proinflammatory cytokine secretion in human THP-1 macrophages and during primary biliary cholangitis.

- Wang, Y., Li, Y., Wang, Y., Zhang, Y., Wang, J., & Li, Y. (2020). Effect of fenofibrate on the expression of genes involved in lipid metabolism in the liver of mice. Lipids in Health and Disease, 19(1), 1-10.

- Ericsson, U. B., Hallberg, B. M., DeTitta, G. T., Dekker, N., & Nordlund, P. (2006). Thermofluor-based high-throughput stability optimization of proteins for structural studies. Analytical Biochemistry, 357(2), 289-298.

- Paguio, A., Periasamy, A., Kutyavin, I., & Shultz, J. (2011). Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. ASSAY and Drug Development Technologies, 9(1), 69-77.

- Jacobson, E. M., & Singh, G. (2008). Fibric Acid Antilipemic Agents. In StatPearls.

- Brautbar, A., Clark, A. G., Ziv-Gal, A., Haffner, S. M., & Boerwinkle, E. (2014). Rare LPL gene variants attenuate triglyceride reduction and HDL cholesterol increase in response to fenofibric acid therapy in individuals with mixed dyslipidemia.

- de la Peña, A. H., & Phillips, K. (2011). PPARα Ligand-Binding Domain Structures with Endogenous Fatty Acids and Fibrates. Current Protocols in Protein Science, Chapter 10, Unit 10.28.

- Ghonem, N. S., Assis, D. N., & Boyer, J. L. (2022). Fenofibrate Downregulates NF-κB Signaling to Inhibit Pro-inflammatory Cytokine Secretion in Human THP-1 Macrophages and During Primary Biliary Cholangitis.

- Parker, M. D., & Wright, S. H. (2022). Molecular basis of the urate transporter URAT1 inhibition by gout drugs.

- Conduct Science. (2019).

- Creative Biolabs. (n.d.). Antibody Purification Via Affinity Membrane Chromatography Method Utilizing Nucleotide Binding Site Targeting With A Small Molecule.

- Staels, B., Peinado-Onsurbe, J., & Auwerx, J. (1992). Down-regulation of hepatic lipase gene expression and activity by fenofibrate. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1123(2), 227-230.

- Toth, P. P. (2009). Fenofibric acid: a new fibrate approved for use in combination with statin for the treatment of mixed dyslipidemia. Vascular Health and Risk Management, 5, 791-801.

- ResearchGate. (n.d.).

- Promega Corporation. (n.d.). Nuclear Receptor Assay Tools.

- Microbe Notes. (2025). Affinity Chromatography: Principle, Parts, Steps, Uses.

- Cube Biotech. (n.d.).

- Wikipedia. (n.d.).

- Bordet, R., Ouk, T., Petrault, O., Gele, P., Gautier, S., Laprais, M., ... & Duriez, P. (2003). Peroxisome Proliferator-Activated Receptor-α Activation as a Mechanism of Preventive Neuroprotection Induced by Chronic Fenofibrate Treatment. Journal of Neuroscience, 23(15), 6251-6258.

- Mandal, A. K., & Mount, D. B. (2016). Mechanism of high affinity inhibition of the human urate transporter URAT1. Journal of Biological Chemistry, 291(41), 21571-21580.

- McKenney, J. M. (2002). Update on fenofibrate. Current Opinion in Cardiology, 17(4), 430-435.

- Promega Corporation. (n.d.). Nuclear Receptor Analysis Luciferase Vectors.

- Poulsen, L., Siersbæk, M., & Mandrup, S. (2022). Fenofibrate differentially activates PPARα-mediated lipid metabolism in rat kidney and liver. Scientific Reports, 12(1), 1-17.

- BPS Bioscience. (n.d.). UAS Luciferase Reporter Lentivirus.

- Ebrahimi, S., & Mirabzadeh, E. (2021). The Hyperlipidaemic Drug Fenofibrate Significantly Reduces Infection by SARS-CoV-2 in Cell Culture Models. Frontiers in Pharmacology, 12, 717321.

- The Aga Khan University. (n.d.). Rare LPL gene variants attenuate triglyceride reduction and HDL cholesterol increase in response to fenofibric acid therapy in individuals with mixed dyslipidemia.

- Staels, B., & Fruchart, J. C. (2005). Activation of PPARα by Fenofibrate Attenuates the Effect of Local Heart High Dose Irradiation on the Mouse Cardiac Proteome.

- Drugs.com. (n.d.).

- Grundy, S. M., & Vega, G. L. (1987). Changes in lipoprotein kinetics during therapy with fenofibrate and other fibric acid derivatives. The American Journal of Medicine, 83(5), 9-20.

- Wu, Y., Li, Y., Zhang, C., & Wang, Y. (2022). Molecular mechanism of drug inhibition of URAT1.

- Yamashita, S., Masuda, D., & Matsuzawa, Y. (2020). Structural differences in the interaction of pemafibrate and fenofibrate with PPARα and the concept of SPPARMα. Current Opinion in Lipidology, 31(3), 134-141.

- Drugs.com. (2025). Fenofibric Acid Dosage Guide + Max Dose, Adjustments.

- Rossner, S., & Orö, L. (1981). Fenofibrate therapy of hyperlipoproteinaemia. A dose-response study and a comparison with clofibrate.

Sources

- 1. Update on fenofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of PPARα by Fenofibrate Attenuates the Effect of Local Heart High Dose Irradiation on the Mouse Cardiac Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Rare LPL gene variants attenuate triglyceride reduction and HDL cholesterol increase in response to fenofibric acid therapy in individuals with mixed dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Changes in lipoprotein kinetics during therapy with fenofibrate and other fibric acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. infoscience.epfl.ch [infoscience.epfl.ch]

- 9. Fibrates increase human apolipoprotein A-II expression through activation of the peroxisome proliferator-activated receptor - PMC [pmc.ncbi.nlm.nih.gov]